molecular formula C23H26N4O4S2 B12152272 ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

Cat. No.: B12152272
M. Wt: 486.6 g/mol
InChI Key: YCBNCLXYIDTFIP-VKAVYKQESA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a piperidine-4-carboxylate group and a (Z)-configured thiazolidinone moiety. Key structural attributes include:

  • Pyrido[1,2-a]pyrimidin-4-one backbone: Provides rigidity and π-conjugation, enhancing binding interactions in biological systems.
  • Piperidine-4-carboxylate side chain: Enhances solubility and modulates pharmacokinetic properties.

Its molecular weight is 458.6 g/mol, with a computed LogP of 2.2, indicating moderate lipophilicity .

Properties

Molecular Formula

C23H26N4O4S2

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 1-[4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C23H26N4O4S2/c1-3-10-27-21(29)17(33-23(27)32)14-16-19(24-18-7-5-6-11-26(18)20(16)28)25-12-8-15(9-13-25)22(30)31-4-2/h5-7,11,14-15H,3-4,8-10,12-13H2,1-2H3/b17-14-

InChI Key

YCBNCLXYIDTFIP-VKAVYKQESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically begins with the preparation of the thiazolidine ring, followed by the formation of the pyrido[1,2-a]pyrimidine ring. The final step involves the introduction of the piperidine ring and the esterification to form the ethyl ester. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles depending on the substitution reaction. Major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives.

Scientific Research Applications

Ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The thiazolidine ring is known to interact with thiol groups in proteins, potentially leading to the modulation of protein function. The pyrido[1,2-a]pyrimidine ring may interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of pyrido-pyrimidinone derivatives functionalized with thiazolidinone moieties. Key analogues include:

Compound Name Substituents (Thiazolidinone/Piperidine) Molecular Weight (g/mol) Key Features
Target Compound 3-propyl, Z-configuration, piperidine-4-carboxylate 458.6 High solubility, moderate LogP
2-(4-Ethylpiperazin-1-yl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-isopropyl, 4-ethylpiperazinyl ~460 (estimated) Increased basicity due to piperazine
Ethyl 1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-4-oxo-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate 3-methyl, Z-configuration 458.6 Lower steric hindrance, similar LogP
3-[(Z)-(3-butyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-morpholinyl derivatives 3-butyl, morpholinyl ~470–490 Higher lipophilicity (LogP >3)

Key Observations :

  • Thiazolidinone substituents: Propyl, isopropyl, methyl, and butyl groups influence steric bulk and electronic effects. Larger alkyl chains (e.g., butyl) increase lipophilicity but may reduce solubility .
  • Heterocyclic side chains : Piperidine-4-carboxylate improves aqueous solubility compared to morpholinyl or piperazinyl groups .
  • Z-configuration : Critical for maintaining planar geometry and optimizing π-π stacking in receptor binding .

Electronic and Reactivity Profiles

  • Thioxo groups: The 2-thioxo moiety in the thiazolidinone ring enhances hydrogen-bond acceptor capacity, a feature shared with antimicrobial thiazolidinone derivatives .
  • Isoelectronicity vs. Isovalency: While electronic similarity exists across analogues (e.g., shared thiazolidinone cores), structural differences (e.g., Z vs. E configurations) lead to divergent reactivity and biological activity .

Biological Activity

Ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines multiple pharmacophores, which may contribute to its diverse biological activities. The key structural components include:

  • Pyrido[1,2-a]pyrimidine moiety : Known for its role in various biological activities.
  • Thiazolidine ring : Associated with anti-inflammatory and antimicrobial properties.

These structural features suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that it may inhibit certain enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : The thiazolidine component suggests potential efficacy against bacterial strains.
  • Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.

Biological Activity Overview

A summary of the biological activities reported in the literature includes:

Activity TypeObservationsReferences
AntimicrobialExhibited activity against various bacterial strains; MIC values reported as low as 8 µg/mL against S. pyogenes.
Anti-inflammatoryPotential inhibition of COX enzymes; IC50 values suggest moderate potency compared to standard NSAIDs.
AntioxidantDemonstrated significant free radical scavenging ability comparable to ascorbic acid.
CytotoxicityExhibited cytotoxic effects in cancer cell lines with LC50 values around 50 µg/mL.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of ethyl 1-{4-oxo...} against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a promising antibacterial effect with MIC values significantly lower than those of conventional antibiotics.

Study 2: Anti-inflammatory Mechanism

Research focused on the compound's ability to inhibit COX enzymes, which are critical in the inflammatory process. The study reported an IC50 value of approximately 0.2 µM, suggesting that this compound could serve as a potential therapeutic agent for inflammatory diseases.

Study 3: Cytotoxicity in Cancer Models

In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis at concentrations that were non-toxic to normal cells. This selectivity highlights its potential as an anticancer agent.

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